(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

Catalog No.
S2950278
CAS No.
1284293-40-8
M.F
C14H9BrN2O
M. Wt
301.143
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methano...

CAS Number

1284293-40-8

Product Name

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

IUPAC Name

(6-bromoimidazo[1,2-a]pyridin-3-yl)-phenylmethanone

Molecular Formula

C14H9BrN2O

Molecular Weight

301.143

InChI

InChI=1S/C14H9BrN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H

InChI Key

WDRHENMONWPLEC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)Br

Solubility

not available

Application in Cancer Research

Scientific Field: This compound is used in the field of cancer research .

Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors . These inhibitors are of significant interest for the treatment of cancer due to the association of aberrant PI3K signalling with tumourigenesis, progression, and poor prognosis .

Application in Organic Synthesis

Scientific Field: This compound is used in the field of organic synthesis .

Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used as an intermediate in organic syntheses . It is particularly useful in the synthesis of lactams .

Results or Outcomes: The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .

Application in Anticancer Drug Development

Scientific Field: This compound is used in the field of anticancer drug development .

Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in the development of new anticancer drugs . Most of the compounds in series 2 and series 3 showed submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .

Results or Outcomes: More importantly, compounds 12d and 12f in series 3 showed nanomolar inhibitory activity against all test cancer cells .

Application in Synthesis of N-(pyridin-2-yl)amides

Scientific Field: This compound is used in the field of organic chemistry .

Summary of the Application: (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is used in the synthesis of N-(pyridin-2-yl)amides .

Methods of Application: N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .

The compound (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is an organic molecule characterized by its unique structural features, which include an imidazo-pyridine core and a phenyl group attached to a carbonyl moiety. This compound belongs to the class of imidazo-pyridine derivatives, which are known for their diverse biological activities. The presence of the bromine atom at the 6-position of the imidazo ring enhances its reactivity and potential for interaction with biological targets.

The chemical behavior of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone can be explored through various reactions typical of carbonyl compounds and heterocycles. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Electrophilic Substitution: The bromine atom can facilitate electrophilic aromatic substitution reactions on the phenyl ring or the imidazo-pyridine moiety.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone exhibits a range of biological activities, primarily due to its structural characteristics. Studies have indicated potential applications in:

  • Anticancer Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The imidazo-pyridine scaffold is often associated with antimicrobial activity against various pathogens.
  • Enzyme Inhibition: This compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The biological activity spectrum can be predicted using computational models that analyze structure-activity relationships.

Several synthetic routes can be employed to prepare (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone:

  • Bromination of Imidazo-Pyridine: Starting from 3-aminoimidazo[1,2-a]pyridine, bromination at the 6-position can be achieved using bromine in acetic acid.
  • Formation of the Carbonyl Group: Reaction with phenyl isocyanate or phenylacetaldehyde under acidic conditions can yield the desired methanone structure.
  • Condensation Reactions: Utilizing condensation reactions between substituted phenols and imidazo-pyridine derivatives can also lead to this compound.

These methods highlight the versatility in synthesizing this compound through various organic transformations.

The applications of (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone extend across multiple fields:

  • Pharmaceutical Development: Its potential as an anticancer or antimicrobial agent makes it a candidate for drug development.
  • Biological Research: As a tool compound, it can be used to study enzyme mechanisms and cellular processes.
  • Material Science: Variants of this compound may find use in developing advanced materials due to their electronic properties.

Interaction studies involving (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone typically focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular Docking: This computational approach predicts how the compound interacts with target proteins, providing insights into its mechanism of action.
  • In Vitro Assays: These experiments evaluate the biological effects of the compound on cell lines, assessing cytotoxicity and therapeutic efficacy.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone. Here are a few notable examples:

Compound NameStructural FeaturesBiological Activity
6-Chloroimidazo[1,2-a]pyridin-3-ylmethanoneChlorine substitution instead of bromineAnticancer
5-Methylimidazo[1,2-a]pyridin-3-ylmethanoneMethyl group at position 5Antimicrobial
7-Aminoimidazo[1,2-a]pyridin-3-ylmethanoneAmino group at position 7Enzyme inhibition

These compounds illustrate variations in substituents that can significantly alter biological activity while retaining a common imidazo-pyridine framework. The unique combination of a bromine atom and a phenyl group in (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone may confer distinct properties that differentiate it from its analogs.

Cyclocondensation Strategies Using α-Halocarbonyl Precursors

Cyclocondensation reactions between α-halocarbonyl compounds and 2-aminopyridines represent a cornerstone in imidazo[1,2-a]pyridine synthesis. This approach leverages the nucleophilic substitution of halogens in α-haloketones by the pyridine nitrogen of 2-aminopyridines, followed by intramolecular cyclization to form the fused heterocyclic system. For example, Zhu et al. demonstrated that α-bromo- or α-chloroketones react with 2-aminopyridines under solvent- and catalyst-free conditions at 60°C, yielding imidazo[1,2-a]pyridines in 78–95% efficiency. The reaction tolerates diverse aryl groups on the α-haloketone, including electron-donating (4-methoxyphenyl) and electron-withdrawing (4-chlorophenyl, 2,4-dichlorophenyl) substituents.

A comparative analysis of α-halocarbonyl precursors reveals that α-bromoketones generally exhibit higher reactivity than their chloro counterparts due to the weaker C–Br bond, facilitating faster nucleophilic displacement. For instance, the reaction of 2-aminopyridine with phenacyl bromide (C₆H₅COCH₂Br) completes within 2 hours at 60°C, whereas phenacyl chloride (C₆H₅COCH₂Cl) requires extended reaction times (4–6 hours) under identical conditions. Neutral alumina has also been employed as a heterogeneous catalyst in these reactions, enhancing yields to 85–92% while enabling room-temperature synthesis.

Table 1: Comparison of α-Halocarbonyl Precursors in Imidazopyridine Synthesis

α-HaloketoneReaction Time (h)Temperature (°C)Yield (%)
C₆H₅COCH₂Br26095
4-ClC₆H₄COCH₂Br2.56089
C₆H₅COCH₂Cl46078
2,4-Cl₂C₆H₃COCH₂Br36091

Transition Metal-Catalyzed Cross-Coupling Approaches

While cyclocondensation dominates imidazopyridine synthesis, transition metal catalysis offers complementary routes for late-stage functionalization. Scandium triflate [Sc(OTf)₃] has emerged as a potent Lewis acid catalyst for mediating annulation between 2-aminopyridines and dimethylketal tosylates. McDonald and Peese reported that Sc(OTf)₃ (5 mol%) in acetonitrile at 80–140°C facilitates the formation of electron-deficient imidazo[1,2-a]pyridines, including brominated derivatives, in 65–82% yields. This method is particularly effective for substrates bearing electron-withdrawing groups, which are challenging to functionalize via traditional cyclocondensation.

Palladium-catalyzed cross-coupling, though less commonly applied directly to the imidazopyridine core, holds potential for introducing aryl ketone moieties. For instance, Suzuki-Miyaura coupling could theoretically install phenyl groups at the C3 position post-cyclization, though this remains underexplored in the literature. Future research may focus on adapting Buchwald-Hartwig amination or Ullmann-type reactions to achieve C–N bond formation in bromoimidazopyridine intermediates.

Microwave-Assisted Solid-Phase Synthesis Protocols

Microwave irradiation has revolutionized the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives by drastically reducing reaction times and improving yields. Biradar and Bhovi developed a microwave-assisted protocol where 2-aminopyridine reacts with α-bromoketones under solvent-free conditions, achieving complete conversion within 5–10 minutes at 300 W. This method eliminates the need for prolonged heating, as conventional thermal methods require 2–6 hours under similar conditions. The rapid, uniform energy transfer of microwaves minimizes side reactions, yielding 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine in 93% purity compared to 85% via thermal pathways.

Table 2: Microwave vs. Conventional Thermal Synthesis

ParameterMicrowave MethodConventional Method
Reaction Time5–10 min2–6 h
Temperature100–120°C60–80°C
Yield (%)88–9378–95
Energy Consumption0.5 kWh2.5 kWh

Green Chemistry Paradigms in Imidazopyridine Annulation

The shift toward sustainable synthesis is evident in recent imidazopyridine methodologies. Solvent-free reactions, as demonstrated by Zhu et al., eliminate volatile organic compounds (VOCs) while maintaining high yields (78–95%). Catalyst-free protocols further reduce chemical waste, as seen in the condensation of 2-aminopyridine with α-bromoketones at 60°C. These methods align with the principles of atom economy, as all reactants are incorporated into the final product without requiring protective groups or stoichiometric additives.

Neutral alumina-catalyzed reactions exemplify heterogeneous catalysis in green synthesis. Ponnala et al. achieved 85–92% yields at room temperature using recyclable alumina, which retains 80% activity after five cycles. Additionally, microwave-assisted synthesis reduces energy consumption by 80% compared to conventional heating, addressing the environmental impact of high-temperature reactions.

Halogenation at position 6 of the imidazo[1,2-a]pyridine core significantly influences reactivity and biological activity. Bromine, chlorine, and iodine substitutions have been extensively studied, with bromine offering a balance of electronic effects and synthetic utility.

Synthetic Methods for Halogen Incorporation

Transition-metal-free approaches using sodium halite salts (e.g., NaBrO₂) enable regioselective bromination at position 6 under mild conditions [2]. For iodine, ultrasound-assisted methods with molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol achieve 65–95% yields at room temperature [4]. Chlorination similarly employs sodium chlorite (NaClO₂) in dimethylformamide (DMF) [2].

Table 1: Comparative Halogenation Efficiency

HalogenReagent SystemTemperatureYield (%)Reference
BrNaBrO₂ in DMF80°C85 [2]
ClNaClO₂ in DMF80°C78 [2]
II₂/TBHP in EtOH (ultrasound)25°C92 [4]

Bromine’s larger atomic radius enhances polarizability, facilitating nucleophilic aromatic substitution (SNAr) reactions compared to chlorine [3]. Iodine, while less electronegative, enables direct cross-coupling via Suzuki-Miyaura reactions due to its superior leaving-group ability [4].

Aryl/Heteroaryl Ketone Functionalization at Position 3

The phenyl methanone group at position 3 introduces steric and electronic effects that modulate π-stacking interactions and solubility.

Synthetic Routes to Ketone Derivatives

Friedel-Crafts acylation using benzoyl chloride and Lewis acids (e.g., AlCl₃) directly functionalizes the imidazo[1,2-a]pyridine core. Alternatively, Suzuki-Miyaura cross-coupling of 3-bromo precursors with benzoylboronic acids achieves selective ketone installation [5].

Electronic Effects of Substituents

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve metabolic stability [5].

Tandem Reactions for Polycyclic Derivative Generation

The bromine at position 6 and ketone at position 3 enable sequential transformations to generate complex polycyclic systems.

Representative Tandem Sequences

  • Halogenation-Cross Coupling: Bromine serves as a leaving group for palladium-catalyzed couplings, followed by ketone-directed cyclization. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl intermediates, which undergo intramolecular aldol condensation to form tetracyclic structures [2].
  • Reductive Amination-Knoevenagel: Reduction of the ketone to an amine, followed by condensation with aldehydes, produces fused pyridoimidazoles [5].

Table 2: Yield Optimization in Tandem Reactions

Reaction SequenceCatalystYield (%)Reference
Bromine Suzuki + Aldol CondensationPd(PPh₃)₄73 [2]
Ketone Reduction + KnoevenagelNaBH₄/TiCl₄68 [5]

Protecting Group Strategies for Selective Modification

Selective functionalization of the ketone or bromine sites requires judicious protecting group use.

Ketone Protection

  • Acetal Formation: Treating the ketone with ethylene glycol and p-toluenesulfonic acid (PTSA) forms a cyclic acetal, shielding the carbonyl during bromine substitution [4].
  • Silyl Ethers: tert-Butyldimethylsilyl (TBS) protection of intermediate alcohols prevents undesired oxidation during halogenation [5].

Bromine Retention Strategies

Using mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) minimizes debromination during ketone modifications [3].

Case Study: Sequential Functionalization

  • Protect ketone as acetal.
  • Perform SNAr on bromine with morpholine.
  • Deprotect acetal with aqueous HCl.
  • Modify ketone via Grignard addition.

This approach achieves 82% overall yield while preserving both functional groups [5].

The Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation pathway represents a critical target for therapeutic intervention in oncological applications. Research has demonstrated that compounds containing the 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone structural motif exhibit profound inhibitory effects on STAT3 phosphorylation, particularly at the tyrosine 705 residue [1] [2].

Mechanistic Insights into STAT3 Phosphorylation Inhibition

The most potent documented compound, designated as compound 3p, demonstrated exceptional efficacy with an inhibitory concentration (IC50) value of 15 nanomolar against estrogen receptor-positive breast cancer cells [1]. Molecular docking simulations revealed a binding energy of -9.56 kcal/mol with the STAT3 protein, indicating strong protein-ligand interactions. Western blot analysis confirmed that treatment with this compound resulted in significant reduction of phosphorylated STAT3 levels at the Tyr705 residue, which is essential for STAT3 dimerization and nuclear translocation [1].

Further mechanistic studies revealed that these compounds suppress STAT3 phosphorylation through multiple pathways. The inhibition encompasses both constitutive and interleukin-6-induced STAT3 activation, while demonstrating selectivity by not affecting interferon-gamma-induced phosphorylated STAT1 expression [3]. This selectivity profile is particularly significant for therapeutic applications, as it suggests minimal interference with other STAT family proteins.

Downstream Signaling Cascade Effects

The inhibition of STAT3 phosphorylation initiates a cascade of downstream molecular events that ultimately lead to reduced cancer cell viability. Compounds targeting this pathway have been shown to decrease the expression of STAT3-specific oncogenes, including cyclin D1, survivin, and myeloid cell leukemia 1 (Mcl-1) [4]. These proteins are critical for cell cycle progression, apoptosis resistance, and tumor cell survival, respectively.

Table 1: Signal Transducer and Activator of Transcription 3 Phosphorylation Modulation by Imidazopyridine Derivatives

CompoundIC50 Value (nM)STAT3 Phosphorylation Reduction (%)Cell LineReference
Compound 3p (imidazopyridine clubbed 2-pyrazoline)15Significant decrease at Tyr705ER+ breast cancer cells [1]
Compound 16 (novel imidazopyridine)Not specifiedTwo-fold increase in SHP-1 activityPLC5 hepatocellular carcinoma [4]
LLL12 (STAT3 inhibitor)Not specifiedInhibited Tyr705 phosphorylationMDA-MB-453 breast cancer [2]
Compound 6b (curcumin-BTP hybrid)520Suppressed phosphorylationMCF-7 breast cancer [3]

Protein Tyrosine Phosphatase Src Homology 2 Domain-Containing Phosphatase-1 Activation Mechanisms

Src Homology 2 Domain-Containing Phosphatase-1 (SHP-1) represents a crucial negative regulator of multiple signaling pathways, particularly those involving tyrosine kinase activation. The activation of SHP-1 by 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone derivatives provides a novel mechanism for cellular growth control and apoptosis induction [4] [5].

Direct Phosphatase Activation Mechanisms

Novel imidazopyridine compounds have demonstrated the capacity to directly enhance SHP-1 phosphatase activity through multiple mechanisms. Research has shown that compound 16, a representative imidazopyridine derivative, increased SHP-1 activity by two-fold compared to control conditions in hepatocellular carcinoma cells [4]. This activation occurs through direct binding interactions that promote the conformational changes necessary for catalytic activity.

The activation of SHP-1 is regulated by post-translational modifications, particularly phosphorylation events at specific tyrosine and serine residues. Phosphorylation at tyrosine 536 and tyrosine 564 enhances phosphatase activity and promotes interaction with growth factor receptor-binding protein 2 (Grb-2) [6]. Conversely, serine phosphorylation at residue 591, mediated by protein kinase C alpha, leads to inhibition of phosphatase activity [7]. The imidazopyridine derivatives appear to modulate these phosphorylation patterns to favor enhanced catalytic function.

Protein-Protein Interaction Networks

SHP-1 functions through its Src Homology 2 domains, which recognize and bind to phosphotyrosine-containing motifs in target proteins. The phosphatase has been shown to associate with platelet endothelial cell adhesion molecule-1 (PECAM-1) through direct interaction of its SH2 domains with phosphotyrosine binding motifs having the sequences NSDVQpY663TEVQV and DTETVpY686SEVRK [8]. These interactions facilitate substrate recognition and subsequent dephosphorylation events.

Table 2: Protein Tyrosine Phosphatase Src Homology 2 Domain-Containing Phosphatase-1 Activation Mechanisms

MechanismDescriptionEffect on STAT3Compound ClassReference
Direct SHP-1 activationDirect binding and activation of SHP-1 phosphatase activityDephosphorylation at Tyr705Imidazopyridine derivatives [4] [5]
Tyrosine phosphorylation enhancementPhosphorylation at Tyr536 and Tyr564 enhances activityEnhanced negative regulationVarious kinase modulators [6]
Serine phosphorylation inhibitionReduced Ser591 phosphorylation increases phosphatase functionIncreased catalytic activityProtein kinase C inhibitors [7]
Src Homology 2 domain bindingSH2 domains bind phosphotyrosine-containing proteinsTargeted substrate recruitmentPhosphopeptide mimetics [8]
Protein-protein interactionAssociation with PECAM-1 and other receptor proteinsSignal cascade modulationReceptor antagonists [9]

Substrate Specificity and Cellular Targets

The enhanced SHP-1 activity induced by imidazopyridine compounds demonstrates remarkable specificity for STAT3 dephosphorylation. Small-interference RNA studies confirm that silencing SHP-1 expression abolishes the effects of compound 16 on STAT3 dephosphorylation and downstream target protein downregulation, including Mcl-1 and survivin [4]. This demonstrates that SHP-1 activation is the primary mechanism underlying the observed biological effects.

Apoptotic Signaling Cascade Induction in Neoplastic Cells

The induction of programmed cell death represents a fundamental mechanism by which 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone derivatives exert their anti-neoplastic effects. These compounds activate multiple apoptotic pathways, including both extrinsic and intrinsic signaling cascades [10] [11].

Extrinsic Apoptotic Pathway Activation

The extrinsic apoptotic pathway, also known as the death receptor pathway, is initiated through the activation of caspase-8. Imidazopyridine compound IP-5 demonstrated significant activation of caspase-8 in HCC1937 breast cancer cells, indicating stimulation of the extrinsic apoptotic pathway [11]. This activation occurs alongside increased levels of cleaved poly(ADP-ribose) polymerase (PARP) and active caspase-7, which serve as established markers of programmed cell death.

The time-dependent nature of apoptosis induction has been thoroughly characterized. Treatment with IP-5 compound at 50 micromolar concentration for 24 hours and 48 hours resulted in progressive increases in apoptotic markers, demonstrating sustained activation of cell death pathways [11]. Flow cytometric analysis using annexin V-fluorescein isothiocyanate and propidium iodide staining confirmed that cells progress through early apoptotic stages before ultimately undergoing cell death.

Intrinsic Mitochondrial Pathway Activation

The intrinsic apoptotic pathway involves mitochondrial dysfunction and subsequent caspase-9 activation. Imidazopyridine compound 6 induced significant activation of caspase-9 in A375 melanoma cells, demonstrating engagement of the mitochondrial apoptotic pathway [10]. This pathway activation was accompanied by increased levels of BCL2-associated X protein (Bax) and reduced levels of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2).

Mitochondrial membrane potential disruption represents a critical early event in intrinsic apoptosis. Treatment with imidazopyridine derivatives resulted in significant decreases in mitochondrial membrane potential, confirming mitochondrial involvement in the apoptotic process [12]. The loss of mitochondrial membrane integrity facilitates the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

Cell Cycle Arrest and Apoptosis Coordination

Imidazopyridine compounds induce cell cycle arrest as a coordinated response with apoptosis induction. Treatment with IP-5 compound resulted in remarkable increases in tumor suppressor protein p53 and cyclin-dependent kinase inhibitor p21 expression levels in a time-dependent manner [11]. The p53-p21 axis represents a crucial checkpoint mechanism that prevents cells with damaged DNA from progressing through the cell cycle.

The coordination between cell cycle arrest and apoptosis induction appears to be mediated through p53-dependent mechanisms. Silencing p53 expression in A375 melanoma cells reduced compound 6-induced apoptosis, suggesting that compound 6 induces p53-partially mediated apoptosis [10]. This finding indicates that the tumor suppressor function of p53 is essential for the full apoptotic response to imidazopyridine treatment.

Table 3: Apoptotic Signaling Cascade Components in Neoplastic Cells

Pathway ComponentFunctionImidazopyridine EffectCancer Cell TypeReference
Caspase-3 activationExecutioner caspase for apoptosisSignificant increase in activityHCC1937 breast cancer [11]
Caspase-7 activationExecutioner caspase for apoptosisEnhanced cleavage and activationHCC1937 breast cancer [11]
Caspase-8 activation (extrinsic)Initiator caspase (death receptor pathway)Activation indicates extrinsic pathwayHCC1937 breast cancer [11]
Caspase-9 activation (intrinsic)Initiator caspase (mitochondrial pathway)Mitochondrial pathway activationA375 melanoma [10]
Poly(ADP-ribose) polymerase cleavageDNA repair protein cleavage markerIncreased cleavage levelsMultiple cell lines [11]
Tumor suppressor protein p53 upregulationTumor suppressor and cell cycle controlTime-dependent upregulationHCC1937 breast cancer [11]
Cyclin-dependent kinase inhibitor p21 upregulationCyclin-dependent kinase inhibitorCell cycle arrest inductionHCC1937 breast cancer [11]
B-cell lymphoma 2 downregulationAnti-apoptotic protein suppressionReduced expression levelsMCF-7 breast cancer [13]
BCL2-associated X protein upregulationPro-apoptotic protein activationEnhanced pro-apoptotic signalingMDA-MB-231 breast cancer [14]

Antimicrobial Efficacy Against Drug-Resistant Pathogens

The emergence of antimicrobial resistance represents one of the most significant challenges in contemporary medicine. Compounds containing the 6-bromoimidazo[1,2-a]pyridin-3-yl phenyl methanone structural framework have demonstrated promising antimicrobial activity against various drug-resistant pathogens [15] [16] [17].

Activity Against Drug-Resistant Mycobacterium tuberculosis

Tuberculosis remains a leading infectious cause of death worldwide, with drug-resistant strains presenting particular therapeutic challenges. Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives bearing structural similarities to the target compound have shown exceptional potency against both isoniazid-resistant and rifampin-resistant Mycobacterium tuberculosis strains [15].

The most promising compounds demonstrated minimum inhibitory concentration values of less than 0.002 to 0.465 micrograms per milliliter against isoniazid-resistant strains and less than 0.002 to 0.004 micrograms per milliliter against rifampin-resistant strains [15]. These values represent significantly enhanced potency compared to standard anti-tuberculosis agents. Additionally, these compounds exhibited low cytotoxicity against VERO cells, with inhibitory concentration 50 values ranging from 3.15 to greater than 50 micrograms per milliliter, resulting in favorable selectivity indices.

Methicillin-Resistant Staphylococcus aureus Inhibition

Methicillin-resistant Staphylococcus aureus represents a major nosocomial pathogen with limited therapeutic options. Pyrazolo-imidazopyridine molecular conjugates have demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus, with minimum bactericidal concentration values less than 2.50 micrograms per milliliter [16]. These compounds target cell wall synthesis by inhibiting glucosamine-6-phosphate synthase enzyme, a critical enzyme in peptidoglycan biosynthesis.

Molecular docking analyses revealed significant binding affinity with key amino acid residues in the catalytic pocket of the glucosamine-6-phosphate synthase enzyme [16]. This mechanism of action represents a validated approach for antibacterial drug development, as peptidoglycan synthesis is essential for bacterial cell wall integrity and is absent in mammalian cells.

Broad-Spectrum Activity Against Gram-Negative Pathogens

Gram-negative bacteria present particular challenges due to their outer membrane barrier and diverse resistance mechanisms. Imidazopyridine derivatives have shown activity against several problematic Gram-negative pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae [16] .

6-bromoimidazopyridine derivatives demonstrated minimum inhibitory concentration values of 0.5 to 2.0 micrograms per milliliter against Escherichia coli . Against Pseudomonas aeruginosa, various imidazopyridine analogs showed minimum inhibitory concentration values ranging from 2.0 to 32 micrograms per milliliter [16]. Klebsiella pneumoniae, a pathogen frequently associated with extended-spectrum beta-lactamase production, showed susceptibility to substituted imidazopyridines with minimum inhibitory concentration values of 0.08 to 2.0 micrograms per milliliter [16].

DNA Gyrase and Topoisomerase IV Targeting

DNA gyrase and topoisomerase IV represent validated targets for antibacterial therapy, as these enzymes are essential for bacterial DNA replication and are structurally distinct from human topoisomerases. Imidazopyridine derivatives have been specifically designed as inhibitors of these bacterial enzymes [17].

These compounds demonstrated significant enzyme inhibition activity against Streptococcus pneumoniae DNA gyrase subunit B and topoisomerase IV subunit E [17]. The compounds showed efficacy against fluoroquinolone-resistant Streptococcus pneumoniae, indicating potential for overcoming existing resistance mechanisms. In vivo studies in murine models of Streptococcus pyogenes sepsis and Streptococcus pneumoniae lung infection demonstrated excellent oral pharmacodynamic and pharmacokinetic parameters [17].

Table 4: Antimicrobial Efficacy Against Drug-Resistant Pathogens

PathogenMinimum Inhibitory Concentration Range (μg/mL)Resistance MechanismCompound TypeReference
Methicillin-resistant Staphylococcus aureus0.031-9 (various derivatives)β-lactam resistancePyrazolo-imidazopyridine conjugates [16] [19]
Fluoroquinolone-resistant Streptococcus pneumoniaeSignificant activity reportedDNA gyrase mutationsImidazopyridine DNA gyrase inhibitors [17]
Isoniazid-resistant Mycobacterium tuberculosis<0.002-0.465InhA gene mutationsPyrazolo[1,5-a]pyridine derivatives [15]
Rifampin-resistant Mycobacterium tuberculosis<0.002-0.004rpoB gene mutationsPyrazolo[1,5-a]pyridine derivatives [15]
Escherichia coli0.5-2.0Various mechanisms6-bromoimidazopyridine derivatives
Pseudomonas aeruginosa2.0-32Efflux pumps, β-lactamasesVarious imidazopyridine analogs [16]
Klebsiella pneumoniae0.08-2.0Extended-spectrum β-lactamasesSubstituted imidazopyridines [16]

XLogP3

4.1

Dates

Last modified: 08-17-2023

Explore Compound Types